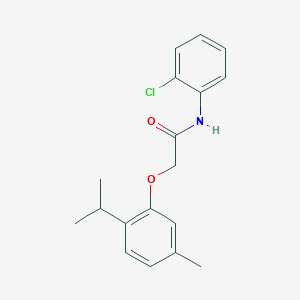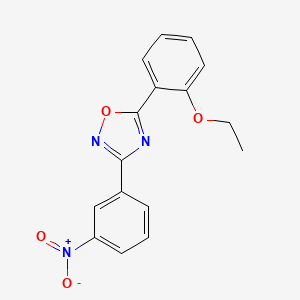![molecular formula C17H20N2O3S B5797863 N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as Compound X, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. Compound X is a small molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development. In
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X is not fully understood. However, it has been proposed that N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X exerts its effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Additionally, N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation. N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has also been shown to inhibit the activity of various enzymes, including COX-2 and MMPs. Additionally, N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has been found to exhibit analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it an attractive target for drug development. Additionally, the synthesis method for N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X is relatively straightforward, making it easy to obtain in large quantities. However, one of the limitations of using N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X. One direction is to further investigate the mechanism of action of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X. Understanding the precise mechanism of action of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X will help in the development of more effective drugs. Another direction is to explore the potential therapeutic applications of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X in other diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X. Overall, the study of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has the potential to lead to the development of new and effective drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method starts with the reaction of 2,5-dimethylphenylamine with 4-chlorobenzoyl chloride to form 4-(2,5-dimethylphenylamino)benzoic acid. This intermediate product is then reacted with methylsulfonyl chloride to form N-(2,5-dimethylphenyl)-4-(methylsulfonyl)aminobenzoic acid. The final step involves the reaction of N-(2,5-dimethylphenyl)-4-(methylsulfonyl)aminobenzoic acid with thionyl chloride and dimethylamine to form N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has potential applications in the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-6-13(2)16(11-12)18-17(20)14-7-9-15(10-8-14)19(3)23(4,21)22/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLBFRSWMJYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)



![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)

![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)

![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5797832.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)
